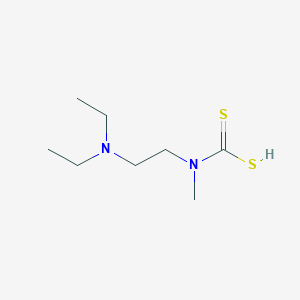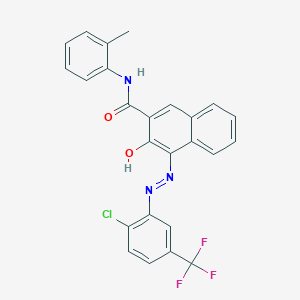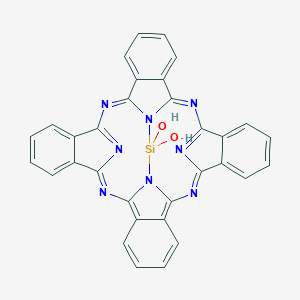
Butane, 1-(2-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1-(2-methylpropoxy)-, commonly known as tert-butyl ethyl ether (TBEE), is a colorless liquid with a sweet odor. It is a common solvent used in organic chemistry for the extraction, purification, and separation of various compounds. TBEE is also used as a fuel additive to increase the octane rating of gasoline.
Mechanism Of Action
Butane, 1-(2-methylpropoxy)- is a nonpolar solvent that dissolves nonpolar compounds, such as hydrocarbons, fats, and oils. It also has a low dielectric constant, which makes it a good solvent for polar compounds, such as alcohols and ketones. Butane, 1-(2-methylpropoxy)- can form hydrogen bonds with polar compounds, which enhances its solubility.
Biochemical And Physiological Effects
Butane, 1-(2-methylpropoxy)- is not used in drug formulation and does not have any known biochemical or physiological effects in humans. However, it is important to handle Butane, 1-(2-methylpropoxy)- with care, as it is flammable and can cause skin irritation and respiratory problems if inhaled.
Advantages And Limitations For Lab Experiments
The advantages of using Butane, 1-(2-methylpropoxy)- as a solvent in lab experiments include its high boiling point, low toxicity, and good solvating power for nonpolar and polar compounds. However, Butane, 1-(2-methylpropoxy)- is not suitable for experiments involving water-soluble compounds, as it is immiscible with water. It is also not recommended for experiments involving highly reactive compounds, as it can react with certain functional groups.
Future Directions
There are several future directions for the use of Butane, 1-(2-methylpropoxy)- in scientific research. One area of interest is the development of new synthetic methods using Butane, 1-(2-methylpropoxy)- as a solvent. Another area of interest is the use of Butane, 1-(2-methylpropoxy)- in the extraction and purification of natural products, such as plant extracts and essential oils. Additionally, Butane, 1-(2-methylpropoxy)- could be used as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore the full potential of Butane, 1-(2-methylpropoxy)- in these areas.
In conclusion, Butane, 1-(2-methylpropoxy)- is a versatile solvent with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction, purification, and synthesis of various compounds. While there are some limitations to its use, Butane, 1-(2-methylpropoxy)- has great potential for future research and development.
Synthesis Methods
The synthesis of Butane, 1-(2-methylpropoxy)- involves the reaction of tert-butanol with ethyl chloride in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields Butane, 1-(2-methylpropoxy)- and hydrogen chloride as a byproduct.
Scientific Research Applications
Butane, 1-(2-methylpropoxy)- has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as plant extracts and essential oils. Butane, 1-(2-methylpropoxy)- is also used as a solvent for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
properties
CAS RN |
17071-47-5 |
|---|---|
Product Name |
Butane, 1-(2-methylpropoxy)- |
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
VDHBXQMYKGNZRP-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)C |
Canonical SMILES |
CCCCOCC(C)C |
boiling_point |
151.0 °C |
Other CAS RN |
17071-47-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



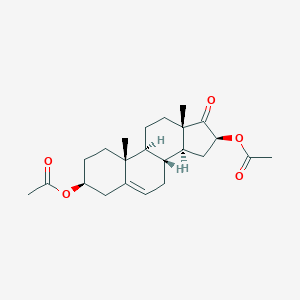
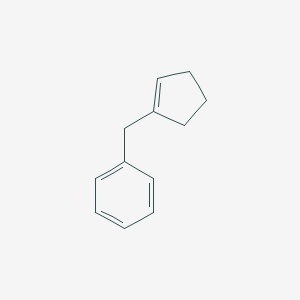
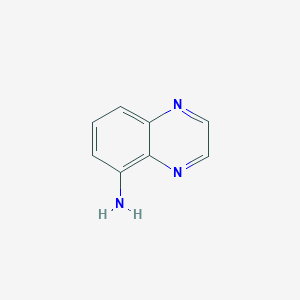
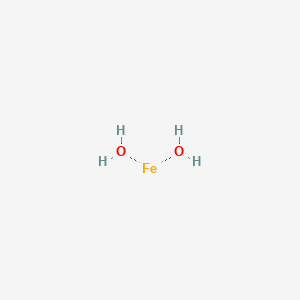
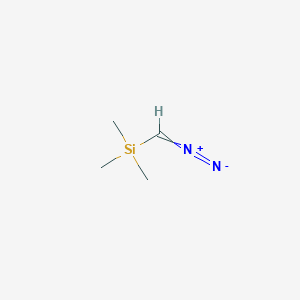
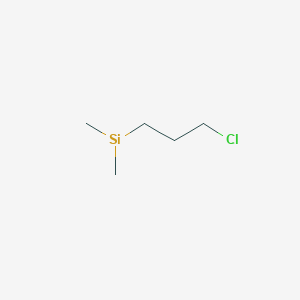
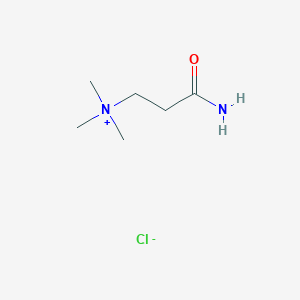
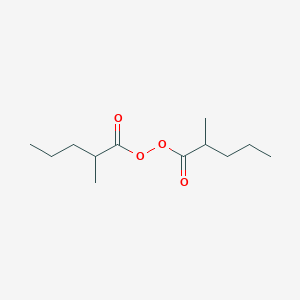
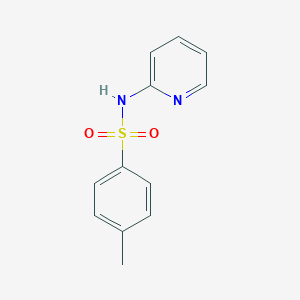
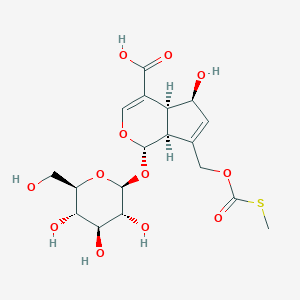
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
